Welcome to the BenchChem Online Store!
molecular formula C7H5FO3 B1331377 3-Fluoro-2-hydroxybenzoic acid CAS No. 341-27-5

3-Fluoro-2-hydroxybenzoic acid

Cat. No. B1331377
M. Wt: 156.11 g/mol
InChI Key: GFHCXVJXSLGRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04895962

Procedure details

A mixture containing 3-fluorosalicylic acid (20 g) [obtained as white crystals, m.p. 145°-147° C., by the method of L. N. Ferguson et alia, J. Amer. Chem. Soc., 1950, 72, 5315], iodomethane (60 g), potassium carbonate (40 g) and acetone (200 ml) was heated under reflux for 24 hours. Water (500 ml) was added and the mixture was extracted with ether (3×150 ml). The combined extracts were dried (MgSO4) and evaporated to give methyl 3-fluoro-2-methoxybenzoate (B) (21 g) as a yellow oil, which was used without further purification; NMR: 3.85 (3H,s), 3.95 (3H,s) and 6.8-7.6 (3H,m).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5](O)=[O:6])[C:3]=1O.IC.[C:14](=[O:17])([O-])[O-].[K+].[K+].[CH3:20]C(C)=O.[OH2:24]>>[F:1][C:2]1[C:3]([O:17][CH3:14])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:6][CH3:20])=[O:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C(C(=O)O)=CC=C1)O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
IC
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained as white crystals, m.p. 145°-147° C., by the method of L
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=O)OC)C=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.